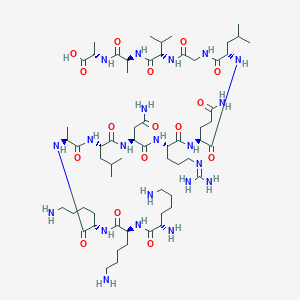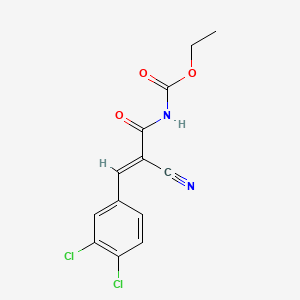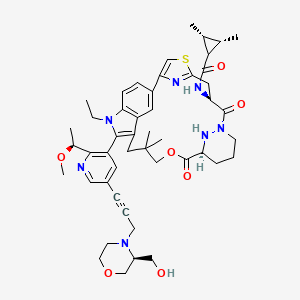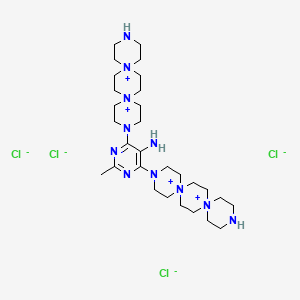![molecular formula C58H101NO6 B12383059 [3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)
[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate is a complex organic compound that features multiple functional groups, including ester, ether, and cyclopentyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate can be approached through a multi-step process involving the following key steps:
Formation of the cyclopentyl intermediate: This can be achieved through a Diels-Alder reaction between a diene and a dienophile to form the cyclopentyl ring.
Introduction of the ester group: The ester group can be introduced via esterification of the cyclopentyl intermediate with 1-methylpiperidine-4-carboxylic acid.
Etherification: The ether groups can be introduced through Williamson ether synthesis, where the appropriate alkyl halides react with the corresponding alcohols.
Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ether and ester groups, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, replacing the alkoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols are the primary products.
Substitution: The products depend on the nucleophile used, resulting in various substituted ethers.
科学的研究の応用
Chemistry
Synthesis of complex molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Catalysis: It may act as a ligand in catalytic processes, facilitating various organic transformations.
Biology
Drug development: The compound’s structural features make it a candidate for drug development, particularly in targeting specific biological pathways.
Biochemical studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules.
Medicine
Therapeutic agents:
Diagnostic tools: The compound could be used in the development of diagnostic tools and imaging agents.
Industry
Materials science: The compound’s unique structure may find applications in the development of new materials with specific properties.
Polymer chemistry: It can be used as a monomer or additive in the synthesis of polymers with desired characteristics.
作用機序
The mechanism of action of [3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate: This compound is unique due to its specific combination of functional groups and stereochemistry.
Other cyclopentyl esters: Compounds with similar cyclopentyl ester structures but different substituents.
Ether-containing esters: Compounds with ether linkages and ester groups, but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C58H101NO6 |
|---|---|
分子量 |
908.4 g/mol |
IUPAC名 |
[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C58H101NO6/c1-5-8-11-13-15-17-19-21-23-25-27-29-31-33-35-38-47-62-50-54(63-48-39-36-34-32-30-28-26-24-22-20-18-16-14-12-9-6-2)51-64-57(60)49-53-41-42-56(55(53)40-37-10-7-3)65-58(61)52-43-45-59(4)46-44-52/h10,15-18,21-24,37,52-56H,5-9,11-14,19-20,25-36,38-51H2,1-4H3/b17-15-,18-16-,23-21-,24-22-,37-10- |
InChIキー |
ODFVPEZHBZNWKV-QGCVGZIMSA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCOCC(COC(=O)CC1CCC(C1C/C=C\CC)OC(=O)C2CCN(CC2)C)OCCCCCCCC/C=C\C/C=C\CCCCC |
正規SMILES |
CCCCCC=CCC=CCCCCCCCCOCC(COC(=O)CC1CCC(C1CC=CCC)OC(=O)C2CCN(CC2)C)OCCCCCCCCC=CCC=CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)




![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)
![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)
![ethyl (4-{3-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzyl)carbamate](/img/structure/B12383018.png)





